2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine is a heterocyclic compound that belongs to the diazepine family. This compound is characterized by its unique structure, which includes two nitrogen atoms in a seven-membered ring. The presence of methyl and phenyl groups adds to its complexity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,7-dimethyl-3,5,6-triphenyl-1,4-diaminobenzene with a suitable cyclizing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine
- 2,7-Dimethyl-3-octen-5-yne-2,7-diol
- 2,6-Dimethyl-N(3),N(5),4-triphenyl-1,4-dihydro-3,5-pyridinedicarboxamide
Uniqueness
2,7-Dimethyl-3,5,6-triphenyl-6H-1,4-diazepine is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups
Properties
CAS No. |
62284-22-4 |
---|---|
Molecular Formula |
C25H22N2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
2,7-dimethyl-3,5,6-triphenyl-6H-1,4-diazepine |
InChI |
InChI=1S/C25H22N2/c1-18-23(20-12-6-3-7-13-20)25(22-16-10-5-11-17-22)27-24(19(2)26-18)21-14-8-4-9-15-21/h3-17,23H,1-2H3 |
InChI Key |
CKJDZIVEPQJDCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N=C(C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.